![molecular formula C18H19NO3 B5515753 isopropyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5515753.png)

isopropyl 4-[(2-methylbenzoyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

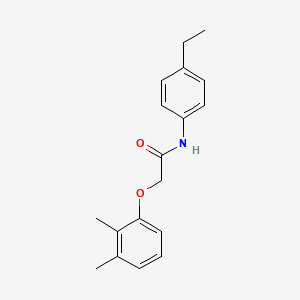

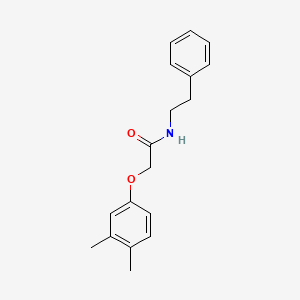

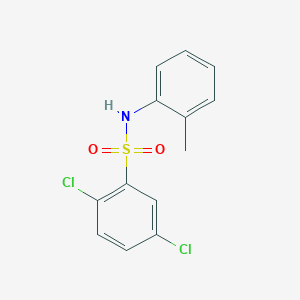

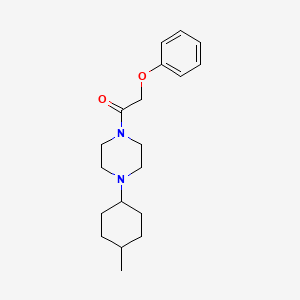

Isopropyl 4-[(2-methylbenzoyl)amino]benzoate is a compound that has garnered interest in various scientific studies due to its intriguing chemical and physical properties. While the specific compound was not directly found, research on closely related compounds provides valuable insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related benzoate compounds involves multicomponent reactions that efficiently construct complex molecules from simpler ones. For instance, the synthesis of alkyl 2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives through a four-component reaction showcases the atom economy and efficiency of these synthetic routes (Ebrahim Soleimani, Mohsen Zainali, 2011).

Molecular Structure Analysis

Studies on the molecular structure of related compounds reveal the significance of hydrogen bonding in determining the molecular arrangement. For example, the structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibits a polarized structure with molecules linked into chains by hydrogen bonds (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007).

Chemical Reactions and Properties

The chemical reactivity of benzoate derivatives is highlighted in studies focusing on the transformation of these compounds into polyfunctional heterocyclic systems. This demonstrates the versatility of benzoate compounds in organic synthesis, serving as precursors for a wide range of biologically active and structurally diverse molecules (Lucija Pizzioli, Brina Ornik, J. Svete, B. Stanovnik, 1998).

Physical Properties Analysis

Research on the physical properties of benzoate derivatives, such as their crystalline structure and tableting performance, provides insight into their mechanical characteristics and potential applications in materials science. The study of p-aminobenzoic acid and its esters, for instance, reveals how molecular structure affects tableting performance and material plasticity (Aditya B. Singaraju, K. Nguyen, A. Jain, Rahul V. Haware, Lewis L. Stevens, 2016).

Chemical Properties Analysis

The chemical properties of benzoate derivatives, such as their reactivity in Knoevenagel reactions to produce 4-hydroxyalk-2-enoates, illustrate their utility in synthesizing complex organic molecules. These reactions are pivotal for creating structures present in biologically active compounds and for the organic synthesis of chiral compounds (Zhenjun Du, Toshihiro Kawatani, K. Kataoka, Rikiya Omatsu, J. Nokami, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

propan-2-yl 4-[(2-methylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(2)22-18(21)14-8-10-15(11-9-14)19-17(20)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAYYQDRZPIWPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 4-{[(2-methylphenyl)carbonyl]amino}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5515676.png)

![6-acetyl-2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5515707.png)

![ethyl 5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5515730.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5515733.png)

![3-isobutyl-5-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5515741.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5515751.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5515759.png)

![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5515771.png)

![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)

![2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B5515783.png)